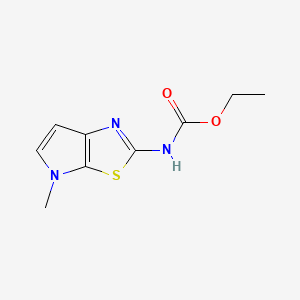

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate

Description

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is a heterocyclic compound featuring a fused pyrrolo-thiazole core substituted with a methyl group at the 4-position and a carbamate ester at the 2-position. This compound belongs to the broader class of thiazole derivatives, which are renowned for their diverse biological activities, including anesthetic and anti-inflammatory properties . The synthesis of such derivatives often involves amination or condensation reactions, as exemplified by related compounds in the literature.

Properties

CAS No. |

72083-53-5 |

|---|---|

Molecular Formula |

C9H11N3O2S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

ethyl N-(4-methylpyrrolo[3,2-d][1,3]thiazol-2-yl)carbamate |

InChI |

InChI=1S/C9H11N3O2S/c1-3-14-9(13)11-8-10-6-4-5-12(2)7(6)15-8/h4-5H,3H2,1-2H3,(H,10,11,13) |

InChI Key |

LSQDBHRMANDFSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)N(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 4-methyl-substituted pyrrole or pyrrolo-pyrimidine derivatives.

- Halogenated pyrrole derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) serve as substrates for palladium-catalyzed cross-coupling reactions.

- Thiazole ring formation is achieved by cyclization involving sulfur-containing reagents or thioamide intermediates.

Palladium-Catalyzed Methylation

- A common method to introduce the 4-methyl group involves the reaction of 4-chloro-pyrrolo derivatives with methylmagnesium bromide in the presence of palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4.

- Reaction conditions typically include inert atmosphere (nitrogen or argon), solvents like tetrahydrofuran or toluene, and temperatures ranging from 0°C to reflux (~60°C).

- The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps to afford 4-methyl-pyrrolo intermediates with yields reported up to 84% (Table 1).

| Step | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | PdCl2(dppf), methylmagnesium bromide | Toluene/THF | 0-60°C | 3h + overnight | 69-84.2 | Inert atmosphere, slow addition |

| 2 | Pd(PPh3)4, trimethylaluminium | THF/toluene | Reflux | Overnight | ~80 | Quenched with NH4Cl, extracted |

Formation of the Thiazole Ring

- The thiazole ring is formed by cyclization reactions involving sulfur sources such as thiourea or thioamides with the pyrrolo intermediate.

- Cyclization is typically promoted under acidic or basic conditions, sometimes with heating.

- The fused pyrrolo-thiazole system is confirmed by spectroscopic methods (NMR, MS).

Carbamate Functional Group Introduction

- The carbamate group at the 2-position is introduced by reaction of the fused heterocycle with ethyl chloroformate or similar carbamoylating agents.

- This step often requires a base (e.g., triethylamine) to neutralize the generated acid and promote carbamate formation.

- Reaction conditions are mild, typically at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran.

- Purification is achieved by silica gel chromatography using gradients of ethyl acetate and hexane or dichloromethane.

Representative Experimental Procedure

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + methylmagnesium bromide, PdCl2(dppf), toluene, 0-60°C, inert gas | Formation of 4-methyl-pyrrolo intermediate, yield ~84% |

| 2 | Cyclization with sulfur source (e.g., thiourea) under acidic/basic conditions | Formation of fused pyrrolo-thiazole ring |

| 3 | Reaction with ethyl chloroformate, base (triethylamine), DCM, room temperature | Formation of ethyl carbamate at 2-position |

| 4 | Purification by silica gel chromatography | Isolation of pure Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate |

Analytical Data and Purity Confirmation

- NMR Spectroscopy: Characteristic signals for methyl group at 4-position, carbamate ethyl group, and fused ring protons.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight.

- Chromatography: Purity confirmed by retention times in HPLC or LC/MS.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or related pyrrolo derivatives |

| Catalysts | PdCl2(dppf), Pd(PPh3)4, or Pd tetrakis(triphenylphosphine) |

| Methylation reagent | Methylmagnesium bromide or trimethylaluminium |

| Solvents | Toluene, tetrahydrofuran, dichloromethane |

| Temperature range | 0°C to reflux (~60-65°C) |

| Carbamate formation agent | Ethyl chloroformate or equivalent |

| Purification method | Silica gel column chromatography |

| Typical yields | 70-85% for methylation; overall yield depends on cyclization and carbamate steps |

Research Findings and Considerations

- The palladium-catalyzed methylation step is critical for high yield and selectivity; choice of catalyst and reaction conditions significantly affect outcomes.

- Cyclization to form the thiazole ring requires careful control of reaction conditions to avoid side reactions.

- Carbamate formation is generally straightforward but requires anhydrous conditions to prevent hydrolysis.

- Purification by chromatography is essential to obtain analytically pure material suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group (-OCONH₂) and methyl-substituted pyrrole ring enable nucleophilic substitution at electrophilic positions:

-

Hydroxylamine displacement : Reacts with hydroxylamine derivatives under basic conditions to form hydroxyamino intermediates .

-

Thiol substitution : The thiazole sulfur can participate in nucleophilic attacks, particularly in the presence of alkyl halides or sulfonating agents .

Key Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Hydroxylamine formation | NH₂OH·HCl, NaHCO₃ | 23°C | 69 | |

| Thiol alkylation | Ethyl chloroacetate | Reflux | 72–85 |

Cycloaddition Reactions

The conjugated π-system facilitates [3+2] cycloadditions:

-

Azide-alkyne cycloaddition (CuAAC) : Forms triazole derivatives when reacted with organic azides under copper catalysis .

-

Diazo coupling : Generates pyrazole-fused derivatives through reactions with diazomethane analogs .

Experimental Data :

| Substrate | Azide Type | Catalyst | Product Yield (%) | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| Propargylated analogs | Benzyl azide | [(IMes)CuI] | 83–89 | 1,8-trans preferred | |

| Diazo intermediates | NfN₃ (Nonaflyl) | LiCl | 68–84 | 1,8-cis minor |

Oxidation and Reduction

The hydroxylamino group (N-O) undergoes redox transformations:

-

Oxidation : Converts to nitroso derivatives using MnO₂ or TBHP (tert-butyl hydroperoxide) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces N-O bonds to amines.

Critical Observations :

-

Oxidation of the hydroxylamine intermediate requires buffered conditions (NaHCO₃) to prevent over-oxidation .

-

Reduction selectively targets the N-O bond without affecting the thiazole ring.

Ring-Forming Reactions

Microwave-assisted annulations expand the heterocyclic system:

-

Pyrrolo-pyrazole formation : Reacts with α,β-unsaturated esters via aza-Michael addition cyclization .

-

Cyclohepta-fused derivatives : Forms seven-membered rings using DMFDMA (N,N-dimethylformamide dimethyl acetal) under microwave irradiation .

Synthetic Protocol :

text1. Dissolve substrate (1.3 mmol) in anhydrous DMF (2.5 mL) 2. Add DMFDMA (1.1 equiv) or TBDMAM (1.5 equiv) 3. Irradiate at 100°C (50 W MW, 100 psi max) 4. Monitor via TLC; purify via silica gel chromatography[5]

Yield Comparison :

| Reagent | Product Class | Yield Range (%) |

|---|---|---|

| DMFDMA | Dimethylaminomethylidenes | 80–89 |

| TBDMAM | Tricyclic pyrrolidines | 72–85 |

Functional Group Interconversion

The ethyl carbamate group serves as a versatile handle:

-

Hydrolysis : Converted to free amines under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .

-

Transesterification : Swaps ethyl groups with other alcohols (e.g., methanol) using Ti(OiPr)₄ .

Notable Example :

Ethyl → methyl transesterification achieves 94% conversion in 6 hours at 60°C using titanium isopropoxide .

Comparative Reactivity Insights

-

Electronic effects : Electron-withdrawing carbamate enhances electrophilicity at C-5 of the pyrrole ring .

-

Steric effects : 4-Methyl group directs substitutions to the less hindered C-6 position .

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing pharmacologically active heterocycles, particularly kinase inhibitors and antimicrobial agents . Further studies should explore its catalytic asymmetric transformations and biological target engagement.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate has the molecular formula and a molecular weight of approximately 225.27 g/mol. The compound features a pyrrole ring fused with a thiazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that this compound demonstrates significant efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential use as an antimicrobial agent in pharmaceuticals .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms involve the modulation of neuroinflammatory pathways .

Pesticide Development

This compound has been explored as a potential pesticide due to its bioactive properties. Field trials indicate that it can effectively control pest populations while minimizing harm to beneficial insects. Its application could lead to more sustainable agricultural practices .

Plant Growth Regulation

Research has suggested that this compound may act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This application could be particularly beneficial in improving crop yields in adverse environmental conditions .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicological assessments have indicated low toxicity levels in mammalian models, making it a candidate for further development in therapeutic and agricultural formulations .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Ring Fusion Orientation: The target compound’s pyrrolo[3,2-d]thiazole system contrasts with the pyrrolo[2,3-d]thiazole in Compound 9 .

- Functional Groups : The 2-carbamate group in the target compound replaces the 5-carboxylate in Compound 9, which may enhance hydrolytic stability or alter solubility profiles.

- Substituent Placement : The 4-methyl group is conserved in both the target compound and Compound 9, suggesting a role in modulating lipophilicity or conformational rigidity.

Comparison :

- Compound 9 () likely employs carboxylation at the 5-position, differing from the carbamate introduction in the target compound.

- Compound 3 () utilizes a non-fused thiazole-pyrrole system, requiring separate ring construction steps, whereas fused systems (e.g., the target compound) demand precise cyclization strategies.

Physicochemical and Pharmacological Properties

Physicochemical Data (Theoretical/Experimental Predictions):

Pharmacological Insights:

- Thiazole Derivatives : highlights anti-inflammatory and anesthetic activities in thiazole-containing compounds, likely mediated by cyclooxygenase (COX) inhibition or ion channel modulation .

- Structural Implications :

- The target compound’s carbamate group may resist enzymatic hydrolysis compared to carboxylate esters (e.g., Compound 9), prolonging bioavailability.

- The fused pyrrolo-thiazole core could enhance planar rigidity, improving DNA intercalation or protein binding—a trait observed in cryptolepine analogs ().

Biological Activity

Ethyl 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique pyrrolo-thiazole structure. The molecular formula is , and it features a carbamate functional group that enhances its pharmacological properties. The compound's thiazole ring contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Preliminary studies suggest that it may inhibit key enzymes or pathways involved in cell proliferation and survival. Molecular docking studies indicate that the compound has binding affinities with targets relevant to cancer therapy, including proteins involved in cell signaling pathways .

Biological Activities

Anticancer Activity

this compound has shown promise as an anti-cancer agent. It has demonstrated effectiveness against various malignant cell types in vitro. The compound's structure allows it to inhibit cancer cell growth by targeting specific pathways critical for tumor survival .

Neuroprotective Properties

Research indicates potential applications in treating neurodegenerative disorders. The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties. Studies have indicated effectiveness against certain bacterial strains, highlighting its potential as an alternative therapeutic agent in infectious diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1: In vitro Anticancer Activity | Demonstrated significant cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC50 values in the low micromolar range. | Suggests potential for development as an anticancer drug. |

| Study 2: Neuroprotective Effects | Showed reduction in apoptosis markers in neuronal cell cultures exposed to oxidative stress. | Indicates potential for use in neurodegenerative disease treatment. |

| Study 3: Antimicrobial Testing | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below clinically relevant levels. | Supports further exploration as an antimicrobial agent. |

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-4H-pyrrolo[3,2-d][1,3]thiazol-2-ylcarbamate, and what key intermediates are involved?

The compound is synthesized via acylation or carbamate-forming reactions using ethyl pyrrole carboxylate derivatives as precursors. For example, similar pyrrolo-thiazole systems are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride) under basic conditions . Key intermediates include the pyrrole carboxylate ester and functionalized acyl chlorides. Reaction optimization focuses on temperature control (e.g., reflux in DMSO) and stoichiometric ratios to minimize side products like unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS) are essential. For instance, NMR in DMSO-d resolves proton environments (e.g., δ 12.52 ppm for NH groups, δ 4.27 ppm for ethoxy CH), while ESIMS confirms molecular ion peaks (e.g., m/z 402.2 for related analogs) . Contradictions in spectral data (e.g., unexpected splitting patterns) are addressed by verifying solvent purity, optimizing acquisition parameters, and cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) .

Q. What are the documented reactivity patterns of the pyrrolo-thiazole core in this compound?

The pyrrolo-thiazole scaffold undergoes electrophilic substitution at electron-rich positions (e.g., C-5 of the thiazole ring). Advanced studies show reactivity with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form hybrid molecules via [4+2] cycloaddition, as demonstrated in related thiazolo[3,2-a]benzimidazolone syntheses . Solvent choice (e.g., acetic acid for cycloadditions) and catalyst screening (e.g., Lewis acids) are critical for regioselectivity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Docking studies and molecular dynamics simulations predict binding affinities for target proteins (e.g., kinase inhibitors) and guide functional group modifications. For example, substituents like trifluoromethyl groups (seen in analogs from ) enhance metabolic stability. Software such as Gaussian or AutoDock validates reaction pathways (e.g., transition state energies for acylation steps) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., varying IC values) are analyzed via structure-activity relationship (SAR) studies. For instance, replacing the ethoxy group with bulkier tert-butyl carbamates (as in ) alters steric hindrance and hydrogen-bonding capacity. Dose-response assays and pharmacokinetic profiling (e.g., CYP enzyme inhibition assays) further clarify mechanisms .

Q. How are unexpected byproducts or low yields addressed in scaled-up syntheses?

Mechanistic studies (e.g., LC-MS monitoring) identify intermediates prone to degradation. For example, highlights purification challenges in trifluoromethylpyrazole analogs, resolved via silica gel chromatography or recrystallization. Green chemistry principles (e.g., recyclable catalysts like thiamine hydrochloride in ) improve sustainability .

Q. What methodologies validate the compound’s potential as a pharmacophore in drug discovery?

Fragment-based drug design (FBDD) screens the core for target engagement using surface plasmon resonance (SPR) or thermal shift assays. Hybridization with known bioactive moieties (e.g., 8-hydroxyquinoline in ) enhances metal-chelating properties for antimicrobial or anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.